molecular formula C8H10N4O B11912008 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile

4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile

Cat. No.: B11912008
M. Wt: 178.19 g/mol
InChI Key: KJQLAWITCGJORN-UHFFFAOYSA-N
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Description

4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C8H10N4O. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile typically involves the condensation of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H10N4O/c1-3-13-8-6(4-9)7(10)11-5(2)12-8/h3H2,1-2H3,(H2,10,11,12)

InChI Key

KJQLAWITCGJORN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1C#N)N)C

Origin of Product

United States

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